8-Bromomethyl-4-methoxyquinoline
Description
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-(bromomethyl)-4-methoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-14-10-5-6-13-11-8(7-12)3-2-4-9(10)11/h2-6H,7H2,1H3 |
InChI Key |
LQGVWPALTUTXMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=NC2=C(C=CC=C12)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Bromine at position 4 (4-Bromo-8-methoxyquinoline) vs. bromomethyl at position 8 (target compound) alters electronic properties. The methoxy group at position 4 is electron-donating, activating the quinoline ring for electrophilic substitution, whereas bromomethyl at position 8 enhances nucleophilic reactivity .
- Reactivity : Bromomethyl groups facilitate nucleophilic substitution (e.g., SN2 reactions), enabling conjugation with biomolecules, while simple bromo substituents are used in cross-coupling (e.g., Suzuki-Miyaura) .
2.2. Crystallographic and Physical Properties
- 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms (r.m.s. deviation = 0.0242 Å) and weak C–H⋯π interactions, forming 1D chains. This planar structure contrasts with 8-Bromomethyl-4-methoxyquinoline, where the bulky bromomethyl group likely disrupts planarity, affecting crystallization and solubility .
- 8-Bromo-4-methylquinoline lacks methoxy groups, reducing polarity and solubility in polar solvents compared to methoxy-substituted analogs .
Research Findings and Trends
- Synthetic Efficiency : Radical bromination (used for the target compound) offers higher regioselectivity for benzylic positions compared to electrophilic methods .
- Structure-Activity Relationships (SAR) : Methoxy groups at position 4 improve metabolic stability, while bromine at position 8 enhances halogen bonding in target proteins .
- Emerging Derivatives: Fluorinated analogs like 4-Bromo-8-(trifluoromethoxy)quinoline (C₁₀H₅BrF₃NO) show promise in oncology due to enhanced lipophilicity and blood-brain barrier penetration .
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
The most well-documented synthesis of this compound involves the radical bromination of 4-methoxy-8-methylquinoline. This method, described in patent EP0220053A2, employs NBS as the brominating agent and benzoyl peroxide as a radical initiator in a carbon tetrachloride (CCl₄) solvent. The reaction proceeds under reflux for 24 hours, achieving a yield of approximately 72.5% after recrystallization from ethanol.
Reaction Conditions:
-
Starting Material: 4-Methoxy-8-methylquinoline (346 mg, 2.0 mmol)
-
Reagents: NBS (365 mg, 2.05 mmol), benzoyl peroxide (10 mg)
-
Solvent: CCl₄
-
Temperature: Reflux (~76°C)
-
Time: 24 hours
The product, this compound, is isolated as a crystalline solid following filtration and solvent evaporation. The slight excess of NBS (1.025 equivalents) ensures complete conversion while minimizing dibromination byproducts.
Table 1: Summary of Reaction Parameters and Yield
| Parameter | Value |
|---|---|
| Starting Material | 4-Methoxy-8-methylquinoline |
| Brominating Agent | NBS |
| Initiator | Benzoyl Peroxide |
| Solvent | CCl₄ |
| Reaction Time | 24 hours |
| Temperature | Reflux (~76°C) |
| Yield | 72.5% |
Mechanistic Insights into the Radical Bromination Process
Initiation and Propagation Steps
The reaction mechanism involves a radical chain process initiated by benzoyl peroxide, which decomposes thermally to generate phenyl radicals. These radicals abstract a hydrogen atom from the methyl group of 4-methoxy-8-methylquinoline, forming a resonance-stabilized benzylic radical. NBS then serves as a bromine donor, reacting with the radical intermediate to yield this compound and succinimide as a byproduct.
Key Steps:
-
Initiation:
-
Hydrogen Abstraction:
-
Bromine Transfer:
The use of CCl₄ as a solvent enhances radical stability and minimizes side reactions, while the stoichiometric control of NBS prevents over-bromination.
Role of Solvent and Initiator
Carbon tetrachloride’s non-polar nature and high boiling point (~76°C) make it ideal for sustaining radical reactions under reflux. Benzoyl peroxide’s role as a radical initiator is critical, as alternative initiators (e.g., AIBN) may require higher temperatures or longer reaction times. Notably, modern synthetic practices increasingly avoid CCl₄ due to its toxicity, but no alternative solvents for this specific reaction have been documented in the literature.
Optimization and Analytical Characterization
Yield Optimization Strategies
-
Stoichiometry: A 1.025:1 molar ratio of NBS to starting material balances conversion efficiency and cost.
-
Temperature Control: Reflux conditions ensure consistent radical generation without thermal degradation.
-
Purification: Recrystallization from ethanol removes succinimide byproducts and unreacted starting material, enhancing purity.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| Melting Point | 120–125°C |
| Solubility | Soluble in CHCl₃, EtOH |
Q & A
Q. How does this compound compare to analogs like 8-Bromo-4-hydroxyquinoline?
- Methodological Answer :
- Reactivity : The methoxy group (-OCH₃) is less polar than hydroxyl (-OH), reducing hydrogen-bonding capacity but improving lipid solubility (logP increased by ~0.5).
- Biological activity : Methoxy derivatives show higher blood-brain barrier permeability in murine models compared to hydroxylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
